REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][CH3:6].Cl[CH2:8][CH2:9][CH2:10][OH:11].[OH-].[Na+]>>[OH:11][CH2:10][CH2:9][CH2:8][N:5]([CH3:6])[CH2:4][CH2:3][CH2:2][OH:1] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is heated
|
Type
|
ADDITION
|
Details
|
is added slowly at a rate sufficient
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH between about 8 and 9
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the filtered aqueous solution is extracted with three 500 ml-portions of n-butanol
|
Type
|
CUSTOM
|
Details
|
evaporated to a small volume in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual slurry is triturated with 300 ml of ethyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting ethereal slurry is filtered
|
Type
|
WASH
|
Details
|
removing insoluble inorganic solid material, and the latter is washed with 100 ml of ethyl ether
|
Type
|
CUSTOM
|
Details
|
the ether is evaporated
|
Type
|
DISTILLATION
|
Details
|
in vacuo, and the residual oil is distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN(CCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |